5-(BENZYLOXY)-2-CYANOPHENYLBORONIC ACID
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Overview
Description
5-(Benzyloxy)-2-cyanophenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The presence of a benzyloxy group and a cyano group on the phenyl ring makes this compound unique and potentially useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-2-cyanophenylboronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide using a palladium catalyst and a boron reagent such as bis(pinacolato)diboron. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for boronic acids generally involve large-scale borylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-cyanophenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Phenols.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
5-(Benzyloxy)-2-cyanophenylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Potential use in the development of fluorescent probes for detecting biological molecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Used in the synthesis of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-2-cyanophenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the coupling of the aryl group with other organic molecules. The cyano group can participate in various interactions, such as hydrogen bonding or coordination with metal ions, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxy-5-fluorophenylboronic acid: Similar structure but with a fluorine atom instead of a cyano group.
2-(Benzyloxy)ethanol: Contains a benzyloxy group but lacks the boronic acid and cyano functionalities.
Pentafluorophenyl (4S)-3-(benzyloxycarbonyl)5-oxooxazolidin-4-yl]acetate: Contains a benzyloxy group but is structurally more complex.
Uniqueness
The presence of both a benzyloxy group and a cyano group on the phenyl ring makes 5-(benzyloxy)-2-cyanophenylboronic acid unique. This combination of functional groups provides a balance of electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable tool in various scientific research applications.
Properties
IUPAC Name |
(2-cyano-5-phenylmethoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO3/c16-9-12-6-7-13(8-14(12)15(17)18)19-10-11-4-2-1-3-5-11/h1-8,17-18H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBVSCWOKUIFHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)C#N)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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